[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester: is an organic compound that features a brominated phenyl group attached to an aminoethyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is:
Bromination of Phenyl Group: The starting material, a phenyl derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Formation of Aminoethyl Group: The brominated phenyl compound is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Carbamate Formation: The final step involves the reaction of the aminoethyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the brominated phenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and conditions such as heating or the use of catalysts.
Major Products:
Oxidation: Products may include oxidized derivatives of the aminoethyl group.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenyl group and the aminoethyl carbamate structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[2-Amino-2-(4-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with bromine at the 4-position.
[2-Amino-2-(3-chloro-phenyl)-ethyl]-carbamic acid tert-butyl ester: Chlorine instead of bromine.
[2-Amino-2-(3-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester: Methyl group instead of bromine.
Uniqueness:
- The presence of the bromine atom at the 3-position of the phenyl ring provides unique reactivity and potential biological activity compared to its analogs.
- The combination of the aminoethyl group and the carbamate ester offers versatility in chemical reactions and potential applications.
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPOVYGRXGVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143356 | |
Record name | Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-07-5 | |
Record name | Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.